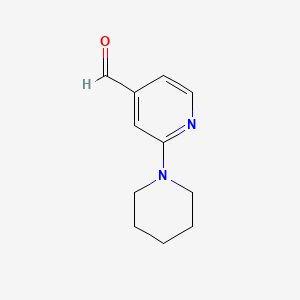

2-Piperidinoisonicotinaldehyde

Description

Pyridine derivatives are widely studied for their applications in medicinal chemistry, catalysis, and material science due to their unique electronic and steric properties .

Properties

IUPAC Name |

2-piperidin-1-ylpyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c14-9-10-4-5-12-11(8-10)13-6-2-1-3-7-13/h4-5,8-9H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLKPMTVMKNYPIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40594594 | |

| Record name | 2-(Piperidin-1-yl)pyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876316-39-1 | |

| Record name | 2-(Piperidin-1-yl)pyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Piperidinoisonicotinaldehyde typically involves the reaction of isonicotinaldehyde with piperidine under controlled conditions. One common method includes the condensation of isonicotinaldehyde with piperidine in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of 2-Piperidinoisonicotinaldehyde may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Piperidinoisonicotinaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Therapeutic Applications

2-Piperidinoisonicotinaldehyde has been investigated for its potential in treating various health conditions due to its structural properties that facilitate interaction with biological targets.

Anticancer Activity

Research indicates that derivatives of piperidine, including 2-piperidinoisonicotinaldehyde, exhibit significant anticancer properties. For instance, compounds containing piperidine moieties have been shown to inhibit tumor necrosis factor (TNF) release, which is critical in cancer progression and inflammation . The inhibition of TNF can lead to reduced inflammation and tumor growth, making these compounds valuable in cancer therapy.

Pain Management

Recent studies have highlighted the dual activity of piperidine-based compounds on histamine H3 and sigma-1 receptors, which are implicated in the modulation of pain pathways. These compounds demonstrate promising antinociceptive effects in models of nociceptive and neuropathic pain . The ability to target multiple receptor types enhances their therapeutic potential for pain management.

Antimalarial Properties

2-Piperidinoisonicotinaldehyde derivatives have also been explored for their antimalarial activity. Research shows that certain piperidine-containing compounds exhibit effective inhibitory action against Plasmodium falciparum, the causative agent of malaria . This suggests a potential role for these compounds in developing new antimalarial therapies.

Synthesis Methodologies

The synthesis of 2-piperidinoisonicotinaldehyde can be achieved through various chemical processes that allow for the manipulation of its molecular structure to enhance biological activity.

Chemo-Enzymatic Approaches

Recent advancements include chemo-enzymatic methods for synthesizing piperidine derivatives with high stereochemical purity. This approach allows for the asymmetric synthesis of complex molecules, which is crucial for developing targeted therapeutic agents .

Traditional Organic Synthesis

Traditional organic synthesis methods remain relevant, where starting materials such as pyridine derivatives undergo reactions to introduce the piperidine ring. This method can yield a variety of substituted derivatives with tailored properties suitable for specific applications .

Biological Activities

The biological activities of 2-piperidinoisonicotinaldehyde are diverse, contributing to its applications in drug discovery and development.

Cytotoxicity Studies

In vitro studies have demonstrated that compounds derived from 2-piperidinoisonicotinaldehyde show significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cells . The mechanism often involves inducing apoptosis and inhibiting cell proliferation.

Interaction with Biological Targets

The interaction of piperidine derivatives with specific receptors, such as sigma-1 and histamine receptors, has been characterized using various biophysical techniques. These interactions are critical for understanding their pharmacological profiles and optimizing their efficacy as therapeutic agents .

Case Study: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry explored the anticancer efficacy of a series of piperidine derivatives against human cancer cell lines. The results indicated that modifications on the piperidine ring significantly enhanced anticancer activity, suggesting that structure-activity relationships are pivotal in drug design .

Case Study: Pain Relief

In a clinical trial assessing the efficacy of dual receptor ligands based on piperidine structures for neuropathic pain management, participants reported significant reductions in pain levels compared to baseline measurements after treatment with these compounds .

Data Tables

Mechanism of Action

The mechanism of action of 2-Piperidinoisonicotinaldehyde involves its interaction with specific molecular targets. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. This reactivity is harnessed in medicinal chemistry to design drugs that can modulate biological pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally related pyridine derivatives and piperidine-containing compounds from the provided evidence.

Table 1: Structural and Functional Comparison

Key Research Findings

Electronic Effects :

- Piperidine substituents (e.g., in Ethyl 2-(piperidin-4-yl)acetate) exhibit strong electron-donating properties, which can stabilize adjacent electrophilic centers like aldehydes . This contrasts with halogenated analogs (e.g., 2,5-Dichloro-6-iodonicotinaldehyde), where electron-withdrawing halogens increase electrophilicity but reduce nucleophilic attack rates .

Solubility and Bioavailability :

- Piperidine-containing compounds (e.g., Ethyl 2-(piperidin-4-yl)acetate) show moderate aqueous solubility (Log S = -1.5) and high blood-brain barrier (BBB) penetration (BBB score = 0.94) due to their balanced lipophilicity . In contrast, halogenated derivatives (e.g., 5-Fluoro-3-iodo-2-pivalamidoisonicotinic acid) often have lower solubility (Log S < -3) due to increased molecular weight and hydrophobicity .

Reactivity in Synthesis: Aldehyde-functionalized pyridines (e.g., 2,5-Dichloro-6-iodonicotinaldehyde) are pivotal in forming Schiff bases or undergoing nucleophilic additions. The piperidine group in 2-Piperidinoisonicotinaldehyde may further activate the aldehyde via resonance, enhancing its utility in multicomponent reactions .

Biological Activity

2-Piperidinoisonicotinaldehyde (CAS No. 876316-39-1) is a compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

2-Piperidinoisonicotinaldehyde consists of a piperidine ring attached to an isonicotinaldehyde moiety. This unique structure contributes to its diverse reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 218.25 g/mol |

| Solubility | Soluble in organic solvents |

The biological activity of 2-Piperidinoisonicotinaldehyde is primarily attributed to its ability to interact with various molecular targets within biological systems. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This reactivity is significant in drug design, where modulation of biological pathways is crucial.

Key Mechanisms:

- Covalent Bond Formation : The aldehyde group reacts with nucleophiles, leading to modifications in protein activity.

- Receptor Interaction : The compound has shown potential in targeting histamine H3 and sigma-1 receptors, which are involved in pain modulation.

Biological Activities

- Antinociceptive Activity : Research indicates that compounds structurally related to 2-Piperidinoisonicotinaldehyde exhibit analgesic effects in both nociceptive and neuropathic pain models. For instance, a derivative showed promising results in reducing pain responses through dual receptor interactions .

- Anthelmintic Potential : The compound has been explored for its anthelmintic properties against parasitic infections, specifically targeting the cholinergic receptors in nematodes .

- Cellular Effects : Studies have demonstrated that 2-Piperidinoisonicotinaldehyde can influence cellular metabolism and gene expression, particularly in cancer cell lines, promoting apoptosis through the inhibition of key metabolic enzymes .

Study 1: Antinociceptive Activity

A study evaluated the analgesic effects of a piperidine-based compound related to 2-Piperidinoisonicotinaldehyde. The results indicated significant pain relief in animal models, attributed to its interaction with sigma-1 receptors.

Study 2: Anthelmintic Efficacy

In another study, derivatives were tested against Haemonchus contortus, showing effective paralysis at concentrations as low as 31.25 µM. The mechanism involved blocking cholinergic receptors, indicating a novel mode of action .

Table 1: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.